Ethyl 2-iodothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-iodothiophene-3-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of an iodine atom and an ester functional group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-iodothiophene-3-carboxylate can be synthesized through various methods. One common approach involves the iodination of ethyl thiophene-3-carboxylate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the thiophene ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., toluene, THF).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Major Products Formed
Substitution Reactions: Thiophene derivatives with various functional groups replacing the iodine atom.
Coupling Reactions: Biaryl or alkyne-substituted thiophene derivatives.
Reduction Reactions: Alcohol derivatives of thiophene.
Scientific Research Applications
Ethyl 2-iodothiophene-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 2-iodothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and ester group can influence its binding affinity and specificity. In chemical reactions, the compound’s reactivity is governed by the electronic properties of the thiophene ring and the functional groups attached to it.
Comparison with Similar Compounds
Ethyl 2-iodothiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-bromothiophene-3-carboxylate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and selectivity in chemical reactions.
Ethyl 2-chlorothiophene-3-carboxylate: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine in substitution reactions.
Ethyl 2-fluorothiophene-3-carboxylate: Fluorine atom provides unique electronic properties, making it useful in medicinal chemistry for enhancing drug stability and bioavailability.
This compound stands out due to the iodine atom’s high reactivity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C7H7IO2S |
---|---|
Molecular Weight |
282.10 g/mol |
IUPAC Name |
ethyl 2-iodothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7IO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3 |
InChI Key |
SHFSOFQVGDHUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.